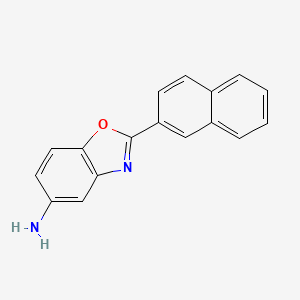

2-Naphthalen-2-yl-benzooxazol-5-yl-amine

Overview

Description

Synthesis Analysis

The synthesis of naphthalene derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of a naphthalene ring-containing bis(ester amine) through the condensation of 1,5-dihydroxynaphthalene with 4-nitrobenzoyl chloride, followed by catalytic hydrogenation. Similarly, paper follows a comparable method for synthesizing 1,5-bis(3-aminobenzoyloxy)naphthalene. Paper extends this approach to synthesize bis(ester-amine)s with 2,3-dihydroxynaphthalene. These methods could potentially be adapted for the synthesis of 2-Naphthalen-2-yl-benzooxazol-5-yl-amine by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized using various spectroscopic techniques. Paper utilizes IR, 1H, and 13C NMR spectroscopy for characterization, while paper employs single-crystal X-ray diffraction for structural determination. These techniques could be applied to determine the molecular structure of 2-Naphthalen-2-yl-benzooxazol-5-yl-amine, providing insights into its geometry and electronic configuration.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 2-Naphthalen-2-yl-benzooxazol-5-yl-amine. However, the reactivity of naphthalene derivatives can be inferred from the synthesis methods and the properties of the compounds studied. For example, the reactivity of the amine groups in the synthesized poly(ester amide)s suggests that similar functional groups in 2-Naphthalen-2-yl-benzooxazol-5-yl-amine could undergo reactions such as amide bond formation or participate in hydrogen bonding.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are extensively studied in the provided papers. The polymers derived from naphthalene-containing bis(ester amine)s exhibit varying degrees of solubility, glass transition temperatures, and thermal stability . These properties are crucial for applications in materials science. The thermal stability of these compounds is particularly notable, with significant decomposition temperatures above 400 °C in nitrogen or air. The physical and chemical properties of 2-Naphthalen-2-yl-benzooxazol-5-yl-amine could be expected to show some similarities, such as solubility in polar organic solvents and high thermal stability, based on the aromatic and amine components of the molecule.

Scientific Research Applications

Synthesis and Biological Activities

- A study focused on synthesizing novel heterocyclic compounds related to 2-Naphthalen-2-yl-benzooxazol-5-yl-amine, exploring their antibacterial and antifungal properties. These compounds demonstrated varying levels of activity against both Gram-positive and Gram-negative bacteria, as well as different fungal strains, indicating their potential as leads for developing new antimicrobial agents (Patel & Patel, 2015).

Chemical Characterization and Photophysical Studies

- Another area of research involves the synthesis and characterization of novel 1,4‐naphthoquinone derivatives and their metal complexes, exploring their use in antimicrobial applications and their photophysical properties. This work highlights the compound's role as a ligand for creating complexes with potential biological activities (Ekennia et al., 2018).

Potential Applications in Material Science

- Research into the synthesis and properties of naphtho-fused heterocycles, including those derived from 2-Naphthalen-2-yl-benzooxazol-5-yl-amine, focuses on developing new materials with potential applications in electronics, such as organic light-emitting materials and sensors. These studies explore the compounds' electrophilic substitution reactions and their implications for creating materials with desired photophysical properties (Aleksandrov et al., 2018).

Excited State Intramolecular Proton Transfer (ESIPT) Inspired Studies

- Investigations into fluorescent chemosensors have also been conducted, utilizing derivatives of 2-Naphthalen-2-yl-benzooxazol-5-yl-amine for the selective detection of anions. This research contributes to the development of sensitive and selective probes for environmental and biological applications (Nayak et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with nuclear receptors and tyrosine-protein phosphatases . These targets play crucial roles in cellular signaling and regulation of gene expression.

Mode of Action

Based on the behavior of structurally similar compounds, it may bind directly to its targets and modulate their activity . This interaction could lead to changes in cellular signaling pathways and gene expression.

Biochemical Pathways

Related compounds have been shown to influence pathways involving nuclear receptors and tyrosine-protein phosphatases . These pathways can have downstream effects on a variety of cellular processes, including cell growth, differentiation, and apoptosis.

Pharmacokinetics

The compound is a solid at room temperature, with a predicted melting point of 19095° C and a predicted boiling point of 4640° C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Modulation of nuclear receptors and tyrosine-protein phosphatases can have wide-ranging effects on cellular function, potentially influencing cell growth, differentiation, and apoptosis .

Safety and Hazards

The specific safety and hazard information for “2-Naphthalen-2-yl-benzooxazol-5-yl-amine” was not available in the sources I found. As with any chemical, it’s important to handle it with appropriate safety precautions. Always refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer for detailed safety information .

Future Directions

properties

IUPAC Name |

2-naphthalen-2-yl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c18-14-7-8-16-15(10-14)19-17(20-16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVSHBCMUZGXKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthalen-2-yl-benzooxazol-5-yl-amine | |

CAS RN |

95888-12-3 | |

| Record name | 95888-12-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide](/img/structure/B3023351.png)

![N-(2-{2-[2-(acetylamino)ethoxy]-4-aminophenoxy}ethyl)acetamide](/img/structure/B3023353.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B3023357.png)